3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde

Catalog No.
S1499500
CAS No.
159709-36-1
M.F
C9H8OS2
M. Wt
196.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde

CAS Number

159709-36-1

Product Name

3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde

IUPAC Name

3,4-dimethylthieno[2,3-b]thiophene-5-carbaldehyde

Molecular Formula

C9H8OS2

Molecular Weight

196.3 g/mol

InChI

InChI=1S/C9H8OS2/c1-5-4-11-9-8(5)6(2)7(3-10)12-9/h3-4H,1-2H3

InChI Key

WEAXSPMHCXWYPF-UHFFFAOYSA-N

SMILES

CC1=CSC2=C1C(=C(S2)C=O)C

Canonical SMILES

CC1=CSC2=C1C(=C(S2)C=O)C

Organic electronics

3,4-Dimethylthieno[2,3-B]thiophene-2-carbaldehyde (3,4-DMTT-CHO) is an important building block in the field of organic electronics due to its unique properties. It possesses good thermal stability and film-forming capabilities, making it suitable for various applications like organic field-effect transistors (OFETs) and organic solar cells (OSCs). Studies have shown that incorporating 3,4-DMTT-CHO into organic materials can improve their electrical conductivity, charge mobility, and overall device performance. [, ]

Synthesis of novel materials

3,4-DMTT-CHO serves as a versatile precursor for the synthesis of diverse functional materials. Its reactive aldehyde group allows for further chemical modifications, enabling the creation of materials with tailored properties for specific applications. Research efforts have explored the use of 3,4-DMTT-CHO in the synthesis of conjugated polymers, photoactive materials, and sensor molecules. [, ]

3,4-Dimethylthieno[2,3-b]thiophene-2-carbaldehyde is an organic compound classified within the thiophene family, characterized by its unique fused ring structure. Its molecular formula is C9H8OS2C_9H_8OS_2 and it has a molecular weight of approximately 196.29 g/mol. The compound features two methyl groups at the 3rd and 4th positions and an aldehyde functional group at the 2nd position of the thieno[2,3-b]thiophene framework. This structural arrangement contributes to its chemical reactivity and potential applications in various fields, including organic electronics and materials science .

As DMTTC is not a naturally occurring compound and its applications are still under exploration, there is no current research available on its mechanism of action in biological systems.

  • Potential skin and eye irritant: The aldehyde group (CHO) can be irritating to skin and eyes upon contact.
  • Susceptibility to oxidation: The presence of the formyl group suggests DMTTC might be susceptible to oxidation, potentially leading to the formation of harmful or flammable products.

The chemical reactivity of 3,4-Dimethylthieno[2,3-b]thiophene-2-carbaldehyde is primarily influenced by its aldehyde group, which can undergo several types of reactions:

  • Oxidation: The aldehyde can be oxidized to form the corresponding carboxylic acid, specifically 3,4-Dimethylthieno[2,3-b]thiophene-2-carboxylic acid.
  • Reduction: The aldehyde can be reduced to produce 3,4-Dimethylthieno[2,3-b]thiophene-2-methanol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Electrophilic Substitution: The compound can participate in electrophilic substitution reactions at positions adjacent to the sulfur atoms in the thieno[2,3-b]thiophene core, allowing for the introduction of various substituents .

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation.
  • Reducing Agents: Sodium borohydride and lithium aluminum hydride are effective for reduction.
  • Electrophiles: Halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly employed in substitution reactions .

Research on the biological activity of 3,4-Dimethylthieno[2,3-b]thiophene-2-carbaldehyde indicates its potential as a building block for biologically active compounds. Its ability to form covalent bonds with nucleophiles makes it a candidate for developing fluorescent probes and sensors used in biological systems. Additionally, its unique electronic properties may contribute to its role in organic semiconductors .

The synthesis of 3,4-Dimethylthieno[2,3-b]thiophene-2-carbaldehyde typically involves several key steps:

  • Starting Materials: The synthesis begins with commercially available precursors such as 3,4-dimethylthiophene and thiophene-2-carbaldehyde.
  • Cyclization Reaction: A critical step involves a cyclization reaction that forms the thieno[2,3-b]thiophene core.
  • Industrial Production: For large-scale production, methods are optimized for higher yields and purity. Techniques such as continuous flow reactors may be employed to enhance efficiency .

The applications of 3,4-Dimethylthieno[2,3-b]thiophene-2-carbaldehyde span various fields:

  • Organic Electronics: It serves as a building block in the synthesis of organic semiconductors used in electronic devices.
  • Materials Science: The compound is utilized in developing advanced materials with specific electronic properties.
  • Biological Research: It is applied in studies involving fluorescent probes and sensors that interact with biological systems .

Interaction studies involving 3,4-Dimethylthieno[2,3-b]thiophene-2-carbaldehyde focus on its reactivity with nucleophiles and electrophiles. These interactions are crucial for understanding its role in synthesizing more complex organic molecules and assessing its potential biological activity. Ongoing research aims to elucidate specific molecular targets and pathways influenced by this compound .

Several compounds share structural similarities with 3,4-Dimethylthieno[2,3-b]thiophene-2-carbaldehyde. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
5-Bromo-3,4-dimethylthieno[2,3-b]thiophene-2-carbaldehydeContains a bromine atom at the 5th positionAdds halogen functionality which may alter reactivity
5-Bromo-3,4-dimethylthiophene-2-carbaldehydeLacks the fused thiophene ringSimpler structure but retains some thiophene characteristics
5-Bromo-2-thiophenecarboxaldehydeLacks additional thiophene rings and methyl groupsMore basic structure compared to thienothiophenes
3,4-Dimethylthieno[2,3-b]thiophene-5-carbaldehydeAldehyde group at the 5th position instead of the 2ndDifferent positional isomer affecting chemical properties

Uniqueness

The uniqueness of 3,4-Dimethylthieno[2,3-b]thiophene-2-carbaldehyde lies in its combination of structural features—specifically the arrangement of methyl groups and the aldehyde functional group within a fused thienothiophene framework. This configuration imparts distinct electronic and steric properties that enhance its utility in organic synthesis and materials science .

XLogP3

3.5

Wikipedia

3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde

Dates

Modify: 2023-08-15

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